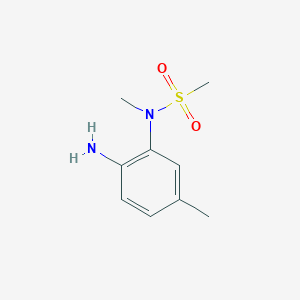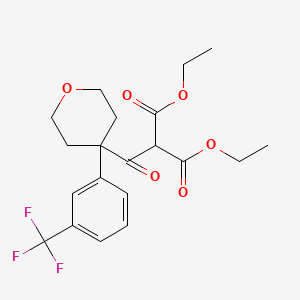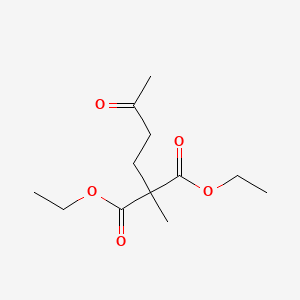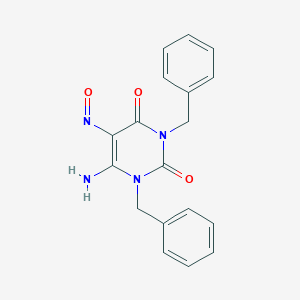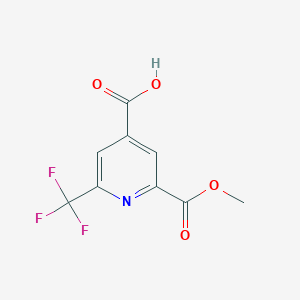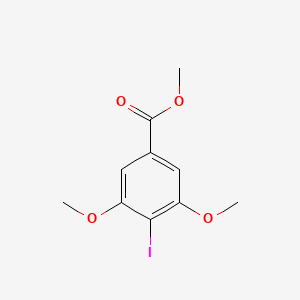![molecular formula C20H31N5O3 B13981752 1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine CAS No. 203520-07-4](/img/structure/B13981752.png)
1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine and piperazine ring, which are common in many pharmacologically active molecules. The presence of a pyrimidine ring further enhances its potential for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the pyrimidine moiety. Common synthetic routes may involve:
Formation of Piperidine and Piperazine Rings: These can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the piperidine or piperazine scaffold.
Final Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine: The compound’s pharmacophore elements suggest potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine and piperazine rings may enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[[1-(4-Pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
- 4-[[1-(6-Methyl-2-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
Uniqueness
The unique combination of the pyrimidine, piperidine, and piperazine rings in 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester provides distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
203520-07-4 |
|---|---|
Molecular Formula |
C20H31N5O3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(6-methylpyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H31N5O3/c1-15-13-17(22-14-21-15)23-7-5-16(6-8-23)18(26)24-9-11-25(12-10-24)19(27)28-20(2,3)4/h13-14,16H,5-12H2,1-4H3 |
InChI Key |
LEVNXDYDEUWRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


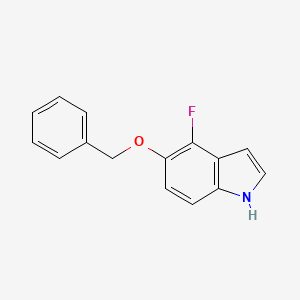
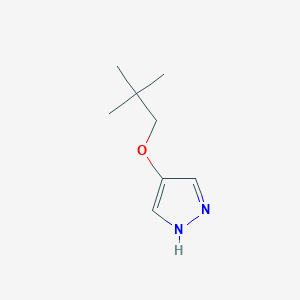
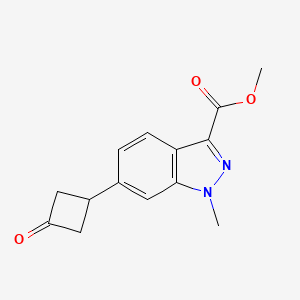
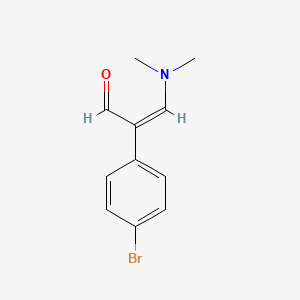
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)

